

AT13148 toxicity and side effects in vivo

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Compound of Interest

Compound Name: AT13148

Cat. No.: B1683962

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AT13148 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vivo toxicity and side effects of **AT13148**, a dual inhibitor of ROCK and AKT kinases.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects observed with **AT13148** in vivo?

A1: Based on a first-in-human phase I clinical trial, the most frequently reported treatment-related side effects of **AT13148** were fatigue, nausea, headaches, and hypotension.^{[1][2]} Hypotension, often associated with headaches, is considered an on-target toxicity due to ROCK inhibition and typically occurred within 8 hours of dosing.^{[1][3]}

Q2: What are the dose-limiting toxicities (DLTs) of **AT13148**?

A2: Dose-limiting toxicities were observed at higher dose levels in the phase I trial. These included:

- 300 mg: Hypotension (Grade 4)^{[1][2][3]}
- 240 mg: Pneumonitis and elevated liver enzymes^{[1][2][3]}
- 180 mg: Skin rash (maculopapular)^{[1][2]}

Q3: What is the maximum tolerated dose (MTD) of **AT13148** in humans?

A3: The maximally tolerated dose (MTD) of **AT13148** was established at 180 mg, administered orally on days 1, 3, and 5 of each week.[1][2]

Q4: What is known about the toxicity of **AT13148** in preclinical animal models?

A4: Detailed public data on the preclinical toxicology of **AT13148** is limited. In vivo antitumor efficacy studies in mice with various human tumor xenografts reported "minor animal weight loss," but specific quantitative data on the degree of weight loss or other toxicological parameters were not detailed.[4] Studies in non-tumor-bearing mice revealed metabolic changes associated with the nitric oxide synthase (NOS) pathway, which is consistent with the clinically observed hypotension.[5]

Q5: Are there any known mechanisms for the observed toxicities?

A5: Yes, hypotension is considered a mechanism-based, on-target toxicity resulting from the inhibition of ROCK kinase, which leads to vasodilation.[1] Other observed toxicities like pneumonitis and skin rash have been reported with inhibitors of the PI3K/AKT/mTOR pathway.[1]

Troubleshooting Guide

Problem: I am observing significant hypotension in my animal model after **AT13148** administration.

- Possible Cause: This is a known on-target effect of **AT13148** due to ROCK inhibition.[1] The dose you are using may be too high for the specific animal model or strain.
- Troubleshooting Steps:
 - Dose Reduction: Consider reducing the dose of **AT13148** in subsequent experiments.
 - Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, correlate the onset and severity of hypotension with the plasma concentration of **AT13148** to understand the exposure-response relationship.
 - Alternative Dosing Schedule: Explore alternative dosing schedules, such as intermittent dosing, which was used in the clinical trial to manage toxicity.[1][2]

Problem: I am observing unexpected weight loss or other signs of toxicity in my in vivo study.

- Possible Cause: While detailed preclinical toxicity data is scarce, "minor animal weight loss" has been noted in efficacy studies.[\[4\]](#) The observed toxicity could be dose-dependent or related to the specific tumor model and animal strain.
- Troubleshooting Steps:
 - Establish MTD in Your Model: Conduct a dose-range-finding study in your specific animal model to determine the maximum tolerated dose before proceeding with efficacy studies.
 - Monitor Animal Health: Implement a comprehensive monitoring plan that includes daily body weight measurements, clinical observations (e.g., changes in posture, activity, grooming), and food/water intake.
 - Hematology and Clinical Chemistry: At the end of the study, or if animals are euthanized due to toxicity, collect blood for hematology and clinical chemistry analysis to assess organ function.

Quantitative Data Summary

Table 1: Summary of Clinical Toxicity of **AT13148**[\[1\]](#)[\[2\]](#)[\[3\]](#)

Dose Level	Observed Toxicities	Dose-Limiting Toxicity (DLT)
≥ 160 mg	Fatigue, Nausea, Hypotension	No
180 mg	Maculopapular rash	Yes
240 mg	Elevated liver enzymes, Pneumonitis, Nausea, Fatigue, Anorexia, Hypotension (Grade 2)	Yes
300 mg	Hypotension (Grade 4)	Yes

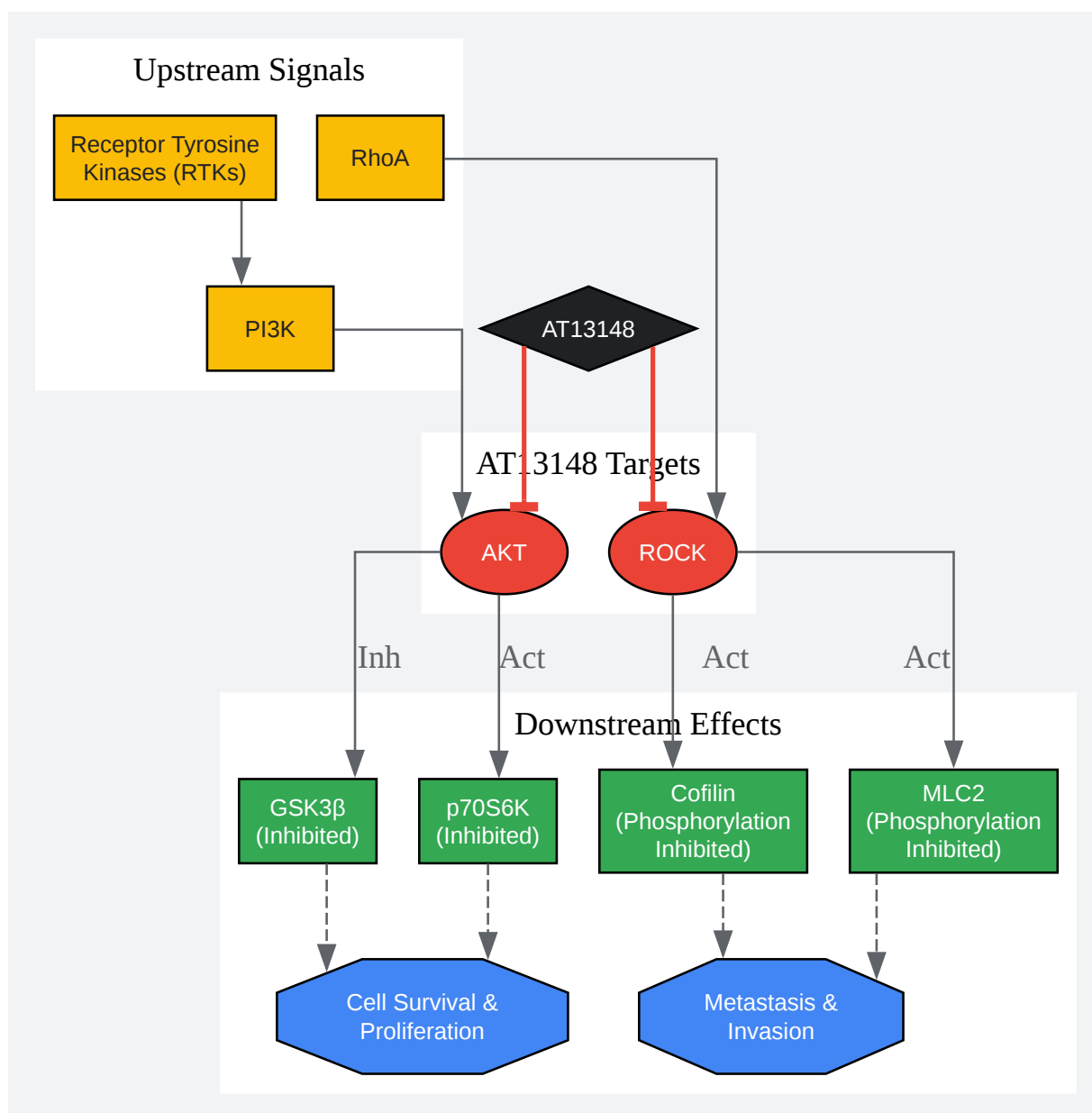
Experimental Protocols

Table 2: Preclinical In Vivo Antitumor Efficacy Study Protocols[4][6]

Parameter	Details
Animal Models	BALB/c mice, Athymic nude mice
Tumor Models	Human tumor xenografts: MES-SA (uterine sarcoma), BT474 (breast cancer), PC3 (prostate cancer), A549 (lung adenocarcinoma), HGC27 (gastric cancer)
Drug Formulation	10% DMSO, 1% Tween-20 in 89% saline
Dosing Regimen	Oral gavage (p.o.) or intravenous (i.v.) administration. Doses ranged from 5 mg/kg to 50 mg/kg. Dosing schedules included single doses for PK/PD studies and daily administration for efficacy studies.
Toxicity Assessment	Primarily monitored through animal weight loss, which was reported as "minor." [4]
Pharmacokinetics	Blood samples collected at various time points post-dosing (e.g., 1, 2, 4, 6, 8, 16, 24, 72 hours) for measurement of plasma drug concentrations by liquid chromatography-mass spectrometry (LC-MS). [4]
Pharmacodynamics	Tumor and plasma samples collected to assess the inhibition of downstream targets of AKT and ROCK, such as p-GSK3 β , p-cofilin, and p-MLC2, by methods like immunoblotting and immunoassay. [1][4]

Visualizations

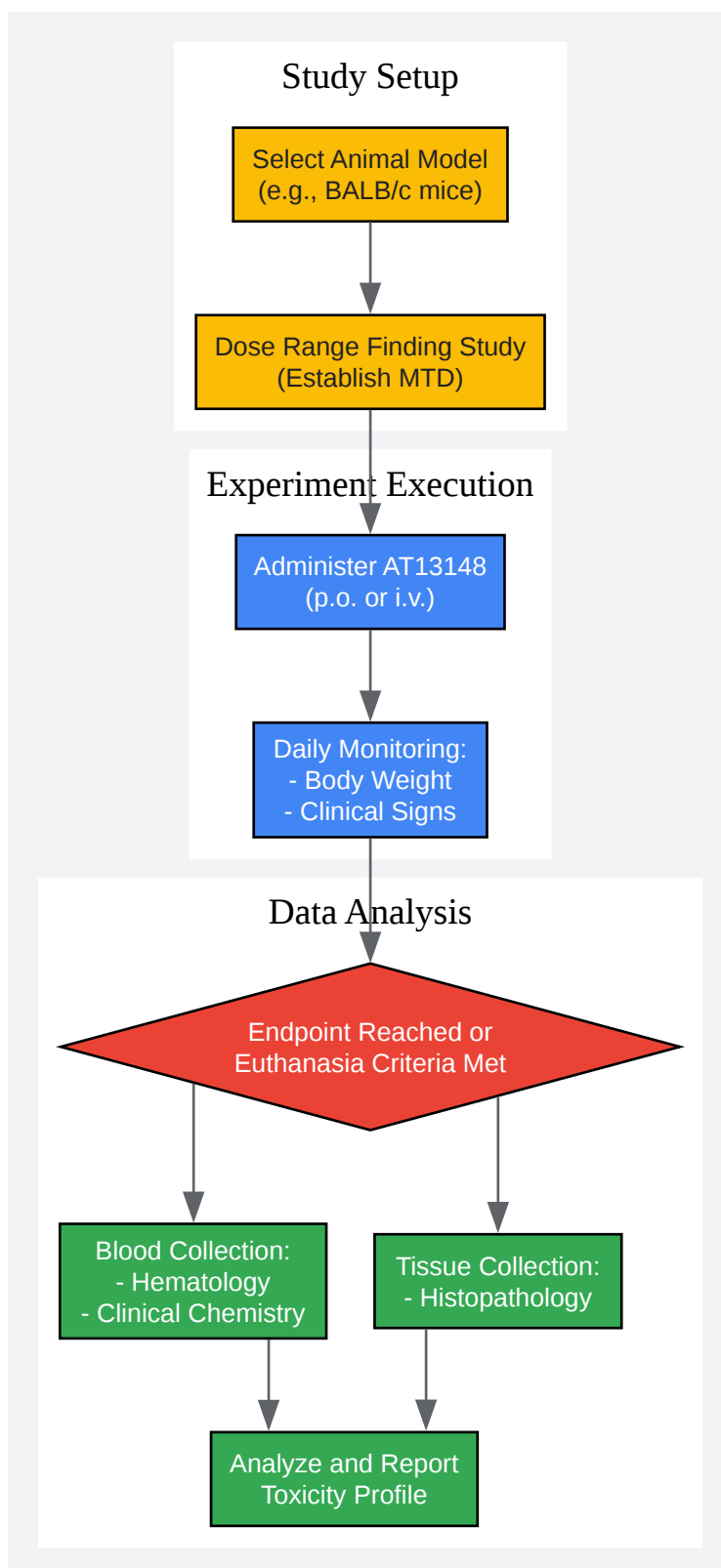
Signaling Pathway of AT13148 Inhibition



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Caption: Dual inhibition of AKT and ROCK signaling pathways by **AT13148**.

Experimental Workflow for In Vivo Toxicity Assessment



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Caption: A general workflow for assessing the in vivo toxicity of **AT13148**.

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